Epithienamycin D

Description

carbapenem MM22383 has been reported in Streptomyces olivaceus with data available.

Properties

CAS No. |

65322-98-7 |

|---|---|

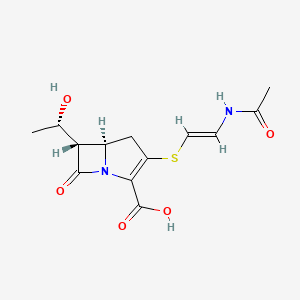

Molecular Formula |

C13H16N2O5S |

Molecular Weight |

312.34 g/mol |

IUPAC Name |

(5R,6S)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10+/m0/s1 |

InChI Key |

PRPNUZWHFGSGRV-RZFSBTTISA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)O |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Epithienamycin D from Streptomyces flavogriseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithienamycins, a family of carbapenem antibiotics, represent a significant area of interest in the ongoing search for novel antimicrobial agents. Produced by the actinomycete Streptomyces flavogriseus, these compounds, including Epithienamycin D, exhibit broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and structural elucidation of the epithienamycin family, with a focus on the general principles and methodologies applicable to this compound. Due to the limited availability of specific data for this compound in published literature, this guide consolidates information on the epithienamycin family as a whole to provide a foundational understanding for researchers in the field.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, making them crucial in treating severe bacterial infections. Thienamycin, the first discovered carbapenem, isolated from Streptomyces cattleya, paved the way for the discovery of other related compounds. The epithienamycins, produced by Streptomyces flavogriseus, are a family of naturally occurring carbapenems that differ from thienamycin in their chemical modifications and stereoisomerism.[1] This family consists of at least six distinct compounds, designated Epithienamycin A through F. This guide will detail the scientific journey from the discovery of these compounds to their isolation and characterization.

Discovery and Producing Organism

The epithienamycins were discovered as part of screening programs for novel antibiotics from soil microorganisms. The producing organism was identified as Streptomyces flavogriseus, a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. Strains of S. flavogriseus have been found to produce a complex of at least six related β-lactam antibiotics, collectively known as the epithienamycins.[1][2]

Fermentation of Streptomyces flavogriseus

The production of epithienamycins is achieved through submerged fermentation of Streptomyces flavogriseus. While specific fermentation parameters for maximizing the yield of this compound are not detailed in the available literature, general principles for the cultivation of Streptomyces for secondary metabolite production can be applied. Fermentation conditions can be varied to enrich for certain members of the epithienamycin family.[2]

General Fermentation Protocol

The following is a generalized protocol for the fermentation of Streptomyces flavogriseus for the production of epithienamycins. Optimization of these parameters is critical for maximizing the yield of the desired compound.

3.1.1. Culture Media and Conditions

A typical fermentation process involves a multi-stage seed culture development to ensure a healthy and productive inoculum for the production fermenter.

-

Seed Medium: A nutrient-rich medium is used to promote rapid vegetative growth. A representative seed medium composition is presented in Table 1.

-

Production Medium: The production medium is designed to support the biosynthesis of the epithienamycins. The composition of a typical production medium is outlined in Table 1. The carbon-to-nitrogen ratio is a critical parameter to optimize for secondary metabolite production.

-

Fermentation Parameters: Key physical parameters that require careful control are listed in Table 2.

Table 1: Representative Media Compositions for Streptomyces flavogriseus Fermentation

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | - | 10 |

| Yeast Extract | 5 | 5 |

| Peptone | 5 | - |

| Soybean Meal | - | 10 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | 1 | 2 |

| Trace Elements Solution | 1 mL | 1 mL |

Note: This is a representative composition and would require optimization.

Table 2: General Fermentation Parameters

| Parameter | Value |

| Temperature | 28-30°C |

| pH | 6.8 - 7.2 (controlled) |

| Agitation | 200-300 rpm |

| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 5-7 days |

Fermentation Workflow

The overall workflow for the production of epithienamycins via fermentation is depicted in the following diagram.

Caption: Fermentation workflow for epithienamycin production.

Isolation and Purification of this compound

The epithienamycin family of antibiotics can be isolated from the fermentation broth of S. flavogriseus using a multi-step chromatographic process. The individual epithienamycins, including this compound, are separated based on their physicochemical properties. The general strategy involves a combination of ion-exchange, hydrophobic interaction, and size-exclusion chromatography.[1]

Experimental Protocol for Isolation

The following protocol is a generalized procedure for the isolation and purification of the epithienamycin family of compounds. The specific elution conditions for this compound would need to be determined empirically.

-

Clarification of Fermentation Broth: The harvested fermentation broth is centrifuged or filtered to remove the S. flavogriseus mycelia and other solid materials.

-

Initial Capture by Adsorption Chromatography: The clarified broth is passed through a column packed with a hydrophobic interaction resin, such as Amberlite XAD-2. The epithienamycins adsorb to the resin, while salts and polar impurities are washed away. The antibiotics are then eluted with a solvent such as aqueous acetone or methanol.

-

Anion Exchange Chromatography: The eluate from the previous step is concentrated and applied to an anion exchange column, such as Dowex 1, in a suitable buffer. The epithienamycins, which are acidic, bind to the positively charged resin. A salt gradient (e.g., 0 to 1 M NaCl) is used to elute the bound compounds. Different members of the epithienamycin family will elute at different salt concentrations.

-

Gel Filtration Chromatography: Fractions containing the epithienamycins are pooled, concentrated, and further purified by size-exclusion chromatography using a resin like Bio-Gel P-2. This step separates the compounds based on their molecular size and also serves as a desalting step.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically achieved using preparative reverse-phase HPLC.

Isolation Workflow Diagram

The logical workflow for the isolation and purification of this compound is illustrated below.

Caption: Chromatographic workflow for this compound isolation.

Structural Elucidation

The structures of the epithienamycin family of compounds were established through a combination of spectroscopic techniques, with comparisons made to the known structures of thienamycin and its derivatives.[1]

Spectroscopic Methods

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The carbapenem ring system exhibits a characteristic UV absorption maximum. While the specific λmax for this compound is not reported, it is expected to be in a similar range to other carbapenems.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide information about the structure of the side chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure, including the stereochemistry, of the epithienamycins.

Quantitative and Spectroscopic Data

Table 3: Hypothetical Purification Table for this compound

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Clarified Broth | 50,000 | 1,000,000 | 20 | 100 | 1 |

| Amberlite XAD-2 | 5,000 | 800,000 | 160 | 80 | 8 |

| Dowex 1 | 500 | 600,000 | 1,200 | 60 | 60 |

| Bio-Gel P-2 | 100 | 500,000 | 5,000 | 50 | 250 |

| Preparative HPLC | 10 | 400,000 | 40,000 | 40 | 2,000 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 4: Representative Spectroscopic Data for a Carbapenem Antibiotic

| Technique | Data |

| UV-Vis | λmax ≈ 298 nm in aqueous buffer |

| Mass Spec (HR-ESI-MS) | [M+H]⁺ calculated and found m/z values |

| ¹H NMR (D₂O, 400 MHz) | δ (ppm): chemical shifts, multiplicities, and coupling constants for key protons |

| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): chemical shifts for all carbon atoms |

Note: This table presents the types of data that would be expected for a compound like this compound.

Conclusion

The discovery of the epithienamycin family of antibiotics from Streptomyces flavogriseus has contributed to the rich diversity of the carbapenem class of antimicrobial agents. While detailed, publicly available information specifically on this compound is scarce, the general methodologies for the fermentation of the producing organism and the isolation and structural characterization of this class of compounds provide a solid foundation for further research. Future work in this area could focus on the optimization of fermentation processes to selectively produce this compound, the development of more efficient purification strategies, and the complete spectroscopic characterization of this and other members of the epithienamycin family. Such studies are essential for unlocking the full therapeutic potential of these natural products in the fight against infectious diseases.

References

The Biosynthesis of Epithienamycin D in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Epithienamycin D, a carbapenem antibiotic produced by Streptomyces species. This document details the genetic and enzymatic basis of its production, offers insights into the key chemical transformations, and provides detailed experimental protocols for its study.

Introduction

This compound belongs to the carbapenem class of β-lactam antibiotics, which are renowned for their broad-spectrum antibacterial activity and resistance to many β-lactamases.[1] It is an epimer of thienamycin, another potent carbapenem produced by Streptomyces cattleya. The "epi" designation indicates a difference in stereochemistry at a specific chiral center, which in the case of the closely related 8-epi-thienamycin, is at the C-8 position of the hydroxyethyl side chain. This subtle structural variation can significantly impact the antibiotic's stability and biological activity. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production and for the rational design of novel carbapenem derivatives with improved therapeutic properties.

The Epithienamycin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which is highly homologous to the thienamycin (thn) gene cluster found in S. cattleya. A similar gene cluster has also been identified in Streptomyces flavogriseus, a known producer of epithienamycins.[2][3] This cluster encodes all the necessary enzymes for the construction of the carbapenem core and its subsequent modifications.

Table 1: Key Genes in the Epithienamycin/Thienamycin Biosynthetic Cluster and Their Putative Functions

| Gene | Proposed Function |

| thnE | Carboxymethylproline synthase (forms the pyrroline ring)[4] |

| thnM | β-lactam synthetase (forms the bicyclic carbapenam core)[4] |

| thnK | Cobalamin-dependent radical SAM methylase (adds the ethyl group at C-6)[2] |

| thnL | Radical SAM enzyme (catalyzes C-2 thioether bond formation)[1] |

| thnP | Cobalamin-dependent radical SAM enzyme (function not fully elucidated)[5] |

| thnG | 2-oxoglutarate-dependent dioxygenase (side-chain oxidation)[5] |

| thnQ | 2-oxoglutarate-dependent dioxygenase (side-chain oxidation)[5] |

| thnT | Pantetheine-cleaving enzyme (part of cysteamine side chain formation) |

| thnR | CoA pyrophosphatase (part of cysteamine side chain formation) |

| thnH | Hydrolase (part of cysteamine side chain formation) |

| thnI | LysR-type transcriptional regulator (positive regulator of biosynthesis) |

| thnS | Metallo-β-lactamase (putative self-resistance)[6] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the assembly of a carbapenam core followed by a series of enzymatic modifications. The pathway is largely shared with that of thienamycin, with a key stereochemical divergence leading to the epimeric configuration.

Formation of the Carbapenam Core

The pathway commences with the formation of the bicyclic carbapenam nucleus. This process is catalyzed by two key enzymes:

-

ThnE (Carboxymethylproline Synthase): This enzyme catalyzes the condensation of L-glutamate-5-semialdehyde and malonyl-CoA to form (2S,5S)-carboxymethylproline.[4]

-

ThnM (β-Lactam Synthetase): ThnM then utilizes ATP to cyclize (2S,5S)-carboxymethylproline, forming the characteristic β-lactam ring and establishing the (3S,5S)-carbapenam core structure.[4]

Side Chain Attachment and Modification

Following the formation of the carbapenam core, the side chains at the C-2 and C-6 positions are attached and modified:

-

C-2 Side Chain Formation: The cysteaminyl side chain at the C-2 position is derived from coenzyme A (CoA) through a series of enzymatic steps catalyzed by ThnR, ThnH, and ThnT.[5] The thioether linkage is formed by the radical SAM enzyme ThnL , which stereospecifically installs the pantetheine group with an R configuration at C-2.[1]

-

C-6 Hydroxyethyl Side Chain Formation: The hydroxyethyl side chain at the C-6 position is generated by the cobalamin-dependent radical SAM methylase, ThnK . This enzyme is proposed to catalyze two successive methylations of an acetyl-CoA derived precursor.[2]

The Epimerization Step: A Putative Role for ThnG/ThnQ

The defining step in the biosynthesis of this compound is the epimerization of the hydroxyethyl side chain, likely at the C-8 position. While the precise enzyme responsible for this transformation has not been definitively identified, evidence points towards the involvement of the 2-oxoglutarate-dependent dioxygenases, ThnG and/or ThnQ .[5] These enzymes are known to catalyze a variety of oxidative reactions, including hydroxylations and epimerizations.[7] It is hypothesized that one of these enzymes acts on a thienamycin precursor, inverting the stereochemistry at C-8 to yield the epithienamycin structure.

Quantitative Data

Quantitative data on the differential production of this compound and thienamycin is limited in the publicly available literature. However, it is known that fermentation conditions can be manipulated to favor the production of specific epithienamycins.[2] Further research is required to establish a detailed quantitative understanding of the factors influencing the product ratio.

Table 2: Factors Influencing Carbapenem Production in Streptomyces

| Factor | Observation | Reference |

| Carbon Source | Glucose and starch have been shown to support carbapenem production. | [8] |

| Nitrogen Source | Soybean meal is a commonly used nitrogen source. | [9] |

| pH | Optimal pH for Streptomyces growth and antibiotic production is typically between 6.0 and 8.0. | [9] |

| Temperature | Fermentation is generally carried out at around 30°C. | [9] |

| Aeration | Adequate aeration is crucial for the growth of these aerobic bacteria. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

HPLC Analysis of this compound and Thienamycin

This protocol is adapted from methods used for the analysis of imipenem, a derivative of thienamycin.[11]

Objective: To separate and quantify this compound and thienamycin in fermentation broths.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: 0.1 M Borate buffer (pH 7.5) : Methanol (95:5, v/v)

-

Standards of thienamycin and purified this compound

-

0.22 µm syringe filters

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the UV detector to 300 nm.

-

Prepare a standard curve by injecting known concentrations of thienamycin and this compound.

-

Clarify fermentation broth samples by centrifugation (10,000 x g for 10 minutes) and filter the supernatant through a 0.22 µm syringe filter.

-

Inject 20 µL of the prepared sample into the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to thienamycin and this compound by comparing their retention times with the standards.

-

Quantify the compounds by integrating the peak areas and comparing them to the standard curve.

Gene Knockout in Streptomyces using Homologous Recombination

This protocol provides a general framework for gene inactivation in Streptomyces based on established methods.[12][13]

Objective: To create a knockout mutant of a target gene (e.g., thnG) in the this compound biosynthetic cluster to investigate its function.

Materials:

-

Streptomyces strain of interest

-

E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

-

Temperature-sensitive shuttle vector for Streptomyces (e.g., pKC1139)

-

Apramycin and other relevant antibiotics

-

Lysozyme

-

PCR reagents and primers flanking the target gene

-

DNA ligase and restriction enzymes

Procedure:

-

Construct the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from Streptomyces genomic DNA using PCR.

-

Clone the upstream and downstream flanks into the temperature-sensitive shuttle vector on either side of an antibiotic resistance cassette (e.g., apramycin resistance).

-

-

Intergeneric Conjugation:

-

Transform the knockout plasmid into the E. coli conjugation donor strain.

-

Grow the E. coli donor and the Streptomyces recipient strains to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation.

-

-

Selection of Single Crossover Mutants:

-

Overlay the conjugation plates with an antibiotic to select for Streptomyces exconjugants that have integrated the plasmid into their genome (single crossover event).

-

Incubate at a permissive temperature for plasmid replication (e.g., 30°C).

-

-

Selection of Double Crossover Mutants:

-

Subculture the single crossover mutants on a non-selective medium at a non-permissive temperature for plasmid replication (e.g., 39°C) to induce the second crossover event.

-

Plate the progeny on a medium to screen for colonies that have lost the vector backbone but retained the antibiotic resistance cassette in place of the target gene (double crossover event). This is often done by replica plating to identify colonies that are resistant to the cassette antibiotic but sensitive to the vector's antibiotic marker.

-

-

Verification of the Knockout Mutant:

-

Confirm the gene deletion by PCR using primers that bind outside the flanking regions used for the knockout construct and primers that bind within the deleted gene.

-

Analyze the fermentation products of the mutant strain by HPLC to confirm the loss of this compound production or the accumulation of a biosynthetic intermediate.

-

Heterologous Expression and Purification of a Biosynthetic Enzyme

This protocol outlines a general procedure for expressing and purifying a thn gene product in E. coli.[14][15][16][17]

Objective: To produce a purified biosynthetic enzyme (e.g., ThnG) for in vitro characterization.

Materials:

-

Expression vector (e.g., pET series with a His-tag)

-

E. coli expression host (e.g., BL21(DE3))

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Clone the Gene of Interest:

-

Amplify the coding sequence of the target gene (thnG) from Streptomyces genomic DNA.

-

Clone the PCR product into the expression vector in-frame with the affinity tag.

-

-

Protein Expression:

-

Transform the expression plasmid into the E. coli host strain.

-

Grow a culture of the transformed cells at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification:

-

Load the clarified lysate onto a Ni-NTA column equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Analysis of Purity:

-

Analyze the eluted fractions by SDS-PAGE to assess the purity and molecular weight of the protein.

-

Pool the fractions containing the pure protein and dialyze against a suitable storage buffer.

-

Conclusion

The biosynthesis of this compound in Streptomyces is a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. While the overall pathway is largely conserved with that of thienamycin, the stereochemical divergence leading to the epimeric structure highlights the subtlety and precision of enzymatic catalysis. Further research, particularly in elucidating the exact function of the putative epimerase and in optimizing fermentation conditions for selective production, will be instrumental in harnessing the full therapeutic potential of this important class of antibiotics. This guide provides a solid foundation for researchers to delve deeper into the molecular intricacies of this compound biosynthesis and to contribute to the ongoing efforts in antibiotic drug discovery and development.

References

- 1. ThnL, a B12-dependent radical S-adenosylmethionine enzyme, catalyzes thioether bond formation in carbapenem biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Definition of the Common and Divergent Steps in Carbapenem β-Lactam Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Roles of the 2-Oxoglutarate-Dependent Dioxygenase Superfamily in the Flavonoid Pathway: A Review of the Functional Diversity of F3H, FNS I, FLS, and LDOX/ANS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3journals.org [e3journals.org]

- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of the C5 stereoinversion reaction in the biosynthesis of carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 13. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neb.com [neb.com]

- 15. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous protein expression in E. coli [protocols.io]

- 17. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Epithienamycin D: An In-depth Analysis of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The fundamental mechanism of action of Epithienamycin D, as with all β-lactam antibiotics, is the disruption of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan is a critical structural component that provides mechanical strength and maintains the osmotic stability of the bacterial cell. Its synthesis is a multi-step enzymatic process, with the final and crucial step being the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).

This compound, through its strained β-lactam ring, acts as a suicide inhibitor of these essential PBP enzymes. The antibiotic mimics the D-alanyl-D-alanine substrate of the PBP transpeptidase domain. This leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. This irreversible acylation of the PBP active site renders the enzyme inactive, thereby halting the cross-linking of the peptidoglycan layer. The consequence of this inhibition is the weakening of the cell wall, leading to cell lysis and bacterial death.

Interaction with Penicillin-Binding Proteins (PBPs)

While specific PBP binding affinity data for this compound is not available, studies on the closely related carbapenem, thienamycin, reveal a high affinity for multiple PBPs in Escherichia coli, with a preference for PBP-1 and PBP-2.[2] Imipenem, a derivative of thienamycin, also demonstrates high affinity for PBP-2 and PBP-4 in E. coli and Pseudomonas aeruginosa.[3] It is highly probable that this compound also targets multiple PBPs, contributing to its broad-spectrum antibacterial activity. The specific PBPs targeted can influence the morphological changes observed in bacteria upon exposure to the antibiotic. For instance, inhibition of PBP-2 is often associated with the formation of spherical cells, while inhibition of PBP-3 can lead to filamentation.

Quantitative Data

Specific quantitative data for the antibacterial activity (Minimum Inhibitory Concentrations - MICs) and PBP binding affinities of this compound are not detailed in the currently available scientific literature. A foundational study on the epithienamycin family noted that the six major components exhibit a 27-fold difference in antibacterial potency, but did not provide a breakdown for each component.[1]

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of carbapenems like this compound generally involve two key assays: Minimum Inhibitory Concentration (MIC) determination and Penicillin-Binding Protein (PBP) competition assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC of a carbapenem is the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of a β-lactam antibiotic for specific PBPs. It typically involves the competition between the test antibiotic and a labeled penicillin (e.g., [14C]benzylpenicillin or a fluorescently labeled penicillin derivative) for binding to PBPs in a bacterial cell membrane preparation.

Protocol: PBP Competition Assay

-

Preparation of Bacterial Membranes: Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and lysed to release the cytoplasmic and membrane components. The membrane fraction, which contains the PBPs, is isolated by ultracentrifugation.

-

Competition Reaction: Aliquots of the membrane preparation are pre-incubated with varying concentrations of the unlabeled test antibiotic (this compound) for a specific time at a controlled temperature.

-

Labeling: A saturating concentration of a labeled penicillin (e.g., [14C]benzylpenicillin) is added to the reaction mixture and incubated to allow it to bind to any PBPs that are not already occupied by the test antibiotic.

-

Termination of Reaction and SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection and Quantification: The gel is dried and exposed to X-ray film (for radiolabeled penicillin) or imaged using a fluorescence scanner (for fluorescently labeled penicillin). The intensity of the bands corresponding to the different PBPs is quantified. The concentration of the test antibiotic that inhibits 50% of the binding of the labeled penicillin (IC50) is then determined for each PBP.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Experimental Workflow Diagram

Caption: PBP competition assay workflow.

References

- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of thienamycin and clavulanic acid to the penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Epithienamycin D: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin D is a naturally occurring carbapenem antibiotic belonging to the epithienamycin family, which are β-lactam antibiotics produced by various strains of Streptomyces, such as Streptomyces flavogriseus.[1] Like other carbapenems, the epithienamycins are of significant interest due to their potent and broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, available susceptibility data for the epithienamycin family, and detailed experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents a broader view of the epithienamycin family's activity, which is indicative of the potential of this compound.

Data Presentation: Antibacterial Spectrum of the Epithienamycin Family

| Bacterial Group | General Susceptibility | Representative Genera | Notes |

| Gram-Positive Aerobes | Generally Susceptible | Staphylococcus, Streptococcus | Potent activity against many Gram-positive cocci has been reported for carbapenems. |

| Gram-Negative Aerobes | Broadly Susceptible | Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Pseudomonas aeruginosa | Carbapenems are known for their strong activity against a wide range of Gram-negative bacilli. |

| Anaerobes | Generally Susceptible | Bacteroides fragilis | Carbapenems are often effective against anaerobic bacteria. |

Note: This table represents a qualitative summary of the antibacterial spectrum for the epithienamycin family. Quantitative MIC data for specific bacterial strains against this compound is needed for a precise assessment of its potency.

Mechanism of Action

The antibacterial activity of this compound, as a member of the carbapenem class, is attributed to the inhibition of bacterial cell wall synthesis.[1][2][3] This mechanism is primarily achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs).[2][3][4]

The key steps in the mechanism of action are as follows:

-

Penetration of the Bacterial Cell: In Gram-negative bacteria, carbapenems traverse the outer membrane through porin channels to reach the periplasmic space where the PBPs are located.[4]

-

Binding to Penicillin-Binding Proteins (PBPs): PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. These enzymes catalyze the cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall.[2][3]

-

Inhibition of Peptidoglycan Synthesis: By binding to the active site of PBPs, this compound acylates the enzyme, rendering it inactive.[3] This prevents the formation of peptide cross-links in the peptidoglycan.

-

Cell Lysis: The inhibition of cell wall synthesis leads to a compromised cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.[2][3]

The following diagram illustrates the signaling pathway of carbapenem-mediated inhibition of bacterial cell wall synthesis.

Caption: Carbapenem Inhibition of Bacterial Cell Wall Synthesis.

Experimental Protocols

The determination of the antibacterial spectrum of this compound involves standardized in vitro susceptibility testing methods. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.[5][6][7][8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

1. Materials:

-

This compound (analytical grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

-

Sterile pipette tips and multichannel pipettors

2. Preparation of Antimicrobial Agent Stock Solution:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent. The stability of the compound in solution should be considered.

-

Perform serial twofold dilutions of the stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate wells.

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar medium, select several colonies of the test bacterium.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Dispense the prepared antimicrobial dilutions into the wells of the 96-well microtiter plate.

-

Inoculate each well with the diluted bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

The following diagram illustrates the experimental workflow for determining the antibacterial spectrum of this compound.

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

This compound, as a member of the epithienamycin family of carbapenems, holds promise as a broad-spectrum antibacterial agent. Its mechanism of action through the inhibition of bacterial cell wall synthesis is well-established for this class of antibiotics. While specific quantitative data on the antibacterial potency of this compound is limited in the public domain, the available information on the epithienamycin family suggests activity against a wide range of Gram-positive and Gram-negative bacteria. Further research to determine the precise MIC values of purified this compound against a comprehensive panel of clinically relevant bacteria is warranted to fully elucidate its therapeutic potential. The standardized experimental protocols outlined in this guide provide a framework for conducting such essential investigations.

References

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. microbenotes.com [microbenotes.com]

- 3. resources.biomol.com [resources.biomol.com]

- 4. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Epithienamycins (A-F)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithienamycins are a family of naturally occurring carbapenem antibiotics produced by the soil bacterium Streptomyces flavogriseus.[1] First described in the early 1980s, this family consists of at least six distinct compounds, designated epithienamycin A, B, C, D, E, and F.[1][2] Structurally related to the potent antibiotic thienamycin, the epithienamycins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Their core structure features the characteristic carbapenem ring system, which is crucial for their biological activity.[2] This technical guide provides a comprehensive overview of the different forms of epithienamycins, their chemical properties, biological activities, and the methodologies for their isolation and characterization.

Chemical Structures and Properties

Table 1: Chemical Properties of Known Epithienamycins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |

| Epithienamycin B | C13H16N2O5S | 312.34 | [Image of the chemical structure of Epithienamycin B] |

| Epithienamycin C | C13H18N2O5S | 314.36 | [Image of the chemical structure of Epithienamycin C] |

| Epithienamycin E | C13H16N2O8S2 | 392.40 | [Image of the chemical structure of Epithienamycin E] |

| Epithienamycin (General) | C11H16N2O4S | 272.32 | [Image of the chemical structure of a general Epithienamycin] |

Note: Specific chemical structures for epithienamycins A, D, and F are not publicly available in detail at the time of this writing.

Biological Activity and Mechanism of Action

As members of the carbapenem class of β-lactam antibiotics, the epithienamycins exert their bactericidal effects by inhibiting bacterial cell wall synthesis. The underlying mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.

Quantitative Antibacterial Activity

Note: A detailed table of MIC values is not included due to the lack of publicly available, comprehensive data for all epithienamycin forms.

Experimental Protocols

Isolation of Epithienamycins from Streptomyces flavogriseus

The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of epithienamycins.[2]

1. Fermentation:

-

Inoculate a suitable production medium with a high-yielding strain of Streptomyces flavogriseus.

-

Incubate the culture under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of epithienamycins.

2. Harvest and Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

The epithienamycins are typically present in the filtered broth.

3. Ion Exchange Chromatography:

-

Apply the filtered broth to a column of a strong anion exchange resin (e.g., Dowex 1).

-

Elute the bound epithienamycins using a suitable buffer system, often a salt gradient.

4. Adsorption Chromatography:

-

Further purify the eluate from the ion exchange step using a non-polar adsorbent resin (e.g., Amberlite XAD-2).

-

This step helps to remove more polar impurities.

5. Size Exclusion Chromatography:

-

Perform a final purification step using a size exclusion gel (e.g., Biogel P-2) to separate the different epithienamycin components based on their molecular size.

6. Lyophilization:

-

Lyophilize the purified fractions to obtain the epithienamycin compounds as a stable powder.

Characterization of Epithienamycins

1. Mass Spectrometry (MS):

-

Utilize high-resolution mass spectrometry to determine the exact molecular weight and elemental composition of each purified epithienamycin.

-

Fragmentation analysis (MS/MS) can provide information about the structure of the side chains.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Perform ¹H and ¹³C NMR spectroscopy to elucidate the detailed chemical structure of each compound.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for assigning the connectivity of atoms within the molecule and determining the stereochemistry.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Measure the UV-Vis absorption spectrum of each epithienamycin. The carbapenem chromophore gives a characteristic absorption maximum that can be used for identification and quantification.

4. Antibacterial Susceptibility Testing:

-

Determine the Minimum Inhibitory Concentration (MIC) of each purified epithienamycin against a panel of clinically relevant Gram-positive and Gram-negative bacteria using standard microdilution or agar dilution methods.

Conclusion

The epithienamycins represent a fascinating family of carbapenem antibiotics with significant potential. While their broad-spectrum antibacterial activity has been established, further research is needed to fully characterize all members of this family, particularly concerning the specific structures of epithienamycins A, D, and F, and to obtain a comprehensive profile of their antibacterial efficacy through detailed MIC studies. The methodologies outlined in this guide provide a framework for the isolation and characterization of these compounds, which will be crucial for any future drug development efforts based on the epithienamycin scaffold.

References

An In-depth Technical Guide to the Natural Sources and Production of Epithienamycin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin D, a member of the carbapenem class of β-lactam antibiotics, is a naturally occurring bioactive metabolite produced by actinomycete bacteria. This document provides a comprehensive technical overview of the natural sources, biosynthesis, and production methodologies for this compound. It is intended to serve as a resource for researchers and professionals involved in antibiotic discovery, development, and production. This guide details the microbial sources, explores the biosynthetic relationship with the well-characterized thienamycin pathway, and outlines the fermentation and purification protocols. Quantitative data is presented in tabular format for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

This compound is a member of the epithienamycin family of antibiotics, which are primarily produced by the Gram-positive bacterium Streptomyces flavogriseus.[1][2] At least six distinct epithienamycin compounds, including this compound, have been isolated from the fermentation broths of Streptomyces flavogriseus strain MB 4638.[2] Additionally, related compounds, northienamycin and 8-epi-thienamycin, have been isolated from the culture broth of Streptomyces cattleya, a known producer of the prototypical carbapenem, thienamycin. This co-production suggests a close biosynthetic relationship between these two families of antibiotics.

Biosynthesis of this compound

The biosynthesis of epithienamycins is understood to be closely related to the well-elucidated pathway of thienamycin in Streptomyces cattleya. The structural similarity between epithienamycins and N-acetylthienamycin strongly suggests a shared biosynthetic origin.[1]

A thienamycin-like gene cluster has been identified in the genome of Streptomyces flavogriseus, further supporting the hypothesis of a conserved biosynthetic pathway.[3] This cluster likely contains the genes responsible for the assembly of the carbapenem core and the subsequent modifications that lead to the various epithienamycin derivatives.

The proposed biosynthetic pathway, by analogy to thienamycin biosynthesis, likely involves the following key stages:

-

Carbapenem Core Synthesis: The bicyclic carbapenem core is synthesized from precursors such as acetate and glutamate.

-

Side Chain Attachment and Modification: The characteristic side chains at the C-2 and C-6 positions are attached and modified by a series of enzymatic reactions. It is these modifications and the stereochemistry at C-5, C-6, and C-8 that give rise to the diversity of the epithienamycin family, including this compound.

The following diagram illustrates a generalized workflow for the production and discovery of novel antibiotics from Streptomyces, which is applicable to this compound.

References

The Biological Activity of Epithienamycin D Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Epithienamycin D, a member of the carbapenem class of antibiotics, against Gram-positive bacteria. This document synthesizes the available scientific literature to present quantitative data on its antibacterial efficacy, detail the experimental methodologies for its evaluation, and visualize its mechanism of action.

Introduction to this compound

This compound is one of at least six structurally related β-lactam antibiotics produced by the bacterium Streptomyces flavogriseus.[1] These compounds, collectively known as the epithienamycins, are analogs of thienamycin, the first discovered carbapenem antibiotic.[1] Like other carbapenems, the epithienamycins exhibit a broad spectrum of antibacterial activity by inhibiting the synthesis of the bacterial cell wall.[1] While not as extensively studied as clinically utilized carbapenems like imipenem and meropenem, the epithienamycins, including this compound, represent an important area of research in the discovery of novel antimicrobial agents.

Quantitative Assessment of Biological Activity

Detailed quantitative data, specifically Minimum Inhibitory Concentration (MIC) values, for this compound against a wide array of Gram-positive bacteria are not extensively available in the published literature. Early studies on the epithienamycin family often reported the activity of the different components (A, B, C, D, E, and F) as a whole or in comparison to each other without providing comprehensive MIC tables for each individual compound against a battery of bacterial strains.

The available data indicates that the epithienamycin family demonstrates significant in vitro activity against a broad spectrum of bacteria, including Gram-positive species. The potency among the six major components of the epithienamycin family can vary significantly.[1] For comparative purposes, the following table includes available data on the broader epithienamycin family and the related, well-characterized carbapenem, thienamycin. This provides a contextual understanding of the potential efficacy of this compound.

| Antibiotic | Organism | Strain | MIC (µg/mL) |

| Thienamycin | Staphylococcus aureus | Penicillin-Resistant | Highly Active |

| Thienamycin | Streptococcus pyogenes | N/A | Highly Active |

| Imipenem | Staphylococcus aureus | Methicillin-Susceptible | High Activity |

| Imipenem | Enterococcus faecalis | Vancomycin-Susceptible | Moderate Activity |

| Imipenem | Enterococcus faecium | Vancomycin-Susceptible | Moderate Activity |

Note: "Highly Active" and "High Activity" are used where specific MIC values are not provided in the source literature but potent activity is described.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of action for this compound, consistent with all β-lactam antibiotics, is the inhibition of bacterial cell wall biosynthesis. This process is critical for maintaining the structural integrity of the bacterial cell, particularly in Gram-positive bacteria which possess a thick peptidoglycan layer.

The key steps in this mechanism are:

-

Penetration of the Cell Wall : this compound must first penetrate the outer layers of the bacterial cell to reach its target.

-

Binding to Penicillin-Binding Proteins (PBPs) : The antibiotic then covalently binds to the active site of PBPs. These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the peptidoglycan strands.

-

Inhibition of Peptidoglycan Synthesis : By inactivating PBPs, this compound prevents the formation of a stable cell wall.

-

Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Experimental Protocols

The determination of the in vitro biological activity of this compound against Gram-positive bacteria is typically performed using standardized methods for antimicrobial susceptibility testing. The broth microdilution method is a commonly accepted and reproducible technique.

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound (analytical grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (bacterial growth without antibiotic)

-

Negative control (broth only)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in CAMHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or with the aid of a plate reader.

References

In-Depth Technical Guide: Biological Activity of Epithienamycin D Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epithienamycin D, a member of the carbapenem class of β-lactam antibiotics, demonstrates significant potential in combating Gram-negative bacterial infections. This document provides a comprehensive overview of the biological activity of this compound and its analogs against these challenging pathogens. As a cell wall active agent, its mechanism of action involves the inhibition of peptidoglycan synthesis, a pathway essential for bacterial viability. This guide synthesizes available data on its antibacterial spectrum, details relevant experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Antibacterial Spectrum of Epithienamycins

The Epithienamycin family exhibits a broad spectrum of activity against a variety of bacterial species.[1] While specific quantitative data for this compound is limited in publicly available literature, the activity of the closely related compound, thienamycin, and its derivative, imipenem, provides valuable insights into the potential efficacy of this compound against Gram-negative bacteria. Thienamycin has shown potent, broad-spectrum activity in vitro against Gram-negative bacilli.[2][3] Imipenem is notably effective against a wide range of Gram-negative species, including Pseudomonas aeruginosa, Serratia, and Enterobacter.[4][5]

Table 1: Antibacterial Activity of Thienamycin and Imipenem against select Gram-negative Bacteria

| Antibiotic | Organism | MIC Range (µg/mL) | Reference |

| Thienamycin | Escherichia coli | 0.1 (Minimal Morphological Change Concentration) | [2] |

| Imipenem | Multiresistant Enterobacteriaceae | 0.25 - 1 | [6] |

| Imipenem | Multiresistant Pseudomonas aeruginosa | 0.5 - 4 | [6] |

| Imipenem | Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Serratia marcescens, Pseudomonas aeruginosa | < 8 (for 98% of isolates) | [5] |

Mechanism of Action: Inhibition of Cell Wall Synthesis

Like other β-lactam antibiotics, this compound's primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][6][][8] This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9][10] Peptidoglycan provides structural integrity to the bacterial cell wall, and its inhibition leads to cell lysis and death.[6] Thienamycin, a related compound, demonstrates high affinity for PBPs 1, 2, 4, 5, and 6 in Escherichia coli.[2] Specifically, it shows a high affinity for PBP-1 and PBP-2, both of which are associated with cell wall elongation.[11] Imipenem also exhibits very high binding affinities to PBPs-2 and -4 in E. coli and P. aeruginosa.[9]

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of this compound against Gram-negative bacteria using the broth microdilution method, based on established protocols.[12]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-negative bacterium.

Materials:

-

This compound (stock solution of known concentration)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Sterile pipette tips and multichannel pipettor

-

Incubator (35°C ± 2°C)

-

Plate reader or visual inspection mirror

Procedure:

-

Preparation of Antibiotic Dilutions: a. Aseptically prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. b. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.06 µg/mL. c. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Inoculation: a. To each well (except the negative control), add 50 µL of the standardized bacterial inoculum. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity or by using a plate reader. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Caption: Experimental workflow for MIC determination.

Conclusion

This compound, as a member of the carbapenem family, holds promise as an effective agent against Gram-negative bacteria due to its established mechanism of action targeting bacterial cell wall synthesis. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible research, the activity of its close relatives, thienamycin and imipenem, suggests a potent and broad spectrum of activity. The standardized protocols outlined in this guide provide a framework for the systematic evaluation of this compound's efficacy, which is crucial for its further development as a therapeutic agent. Future research should focus on generating specific MIC data for this compound against a comprehensive panel of clinically relevant Gram-negative pathogens to fully characterize its antibacterial profile.

References

- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of Thienamycin and Clavulanic Acid to the Penicillin-Binding Proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 8. resources.biomol.com [resources.biomol.com]

- 9. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Epithienamycin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epithienamycins

The epithienamycins are a family of naturally occurring carbapenem antibiotics produced by the bacterium Streptomyces flavogriseus.[1] Structurally, they are related to the potent antibiotic thienamycin. The epithienamycin family consists of six major components (A, B, C, D, E, and F) which all exhibit a broad spectrum of in vitro activity against a variety of bacterial species.[1] Like other β-lactam antibiotics, their mechanism of action is the inhibition of bacterial cell wall synthesis.

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for Epithienamycin D are not detailed in the available literature, data for the closely related compound, 8-epi-thienamycin, provides insight into the potential antibacterial spectrum. The following table summarizes the in vitro activity of 8-epi-thienamycin against a range of Gram-positive and Gram-negative bacteria. It is important to note that the potencies of the different epithienamycin components can vary significantly.

| Bacterial Strain | Type | MIC (µg/mL) of 8-epi-thienamycin |

| Staphylococcus aureus ATCC 6538P | Gram-positive | 0.1 |

| Staphylococcus aureus Russell | Gram-positive | 0.1 |

| Streptococcus pyogenes C203 | Gram-positive | <0.05 |

| Streptococcus pneumoniae SV-1 | Gram-positive | 0.1 |

| Enterococcus faecalis | Gram-positive | 6.3 |

| Escherichia coli ATCC 10536 | Gram-negative | 0.8 |

| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 0.8 |

| Enterobacter cloacae 2646 | Gram-negative | 3.1 |

| Serratia marcescens 1336 | Gram-negative | 1.6 |

| Proteus vulgaris 1330 | Gram-negative | 3.1 |

| Pseudomonas aeruginosa 1592 | Gram-negative | 3.1 |

| Bacteroides fragilis 2376 | Anaerobe | 0.4 |

Data is representative of 8-epi-thienamycin and is intended to provide an illustrative spectrum of activity for the epithienamycin class. Actual values for this compound may differ.

Mechanism of Action

The primary mechanism of action for epithienamycins, as with all carbapenem antibiotics, is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved through the covalent binding to and inhibition of penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan strands. The inhibition of PBPs leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

Experimental Protocols

The following are detailed methodologies representative of those used for the in vitro evaluation of carbapenem antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Preparation of Bacterial Inoculum:

-

Isolate single colonies of the test bacterium from an overnight culture on a suitable agar plate.

-

Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[2] The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Interpretation of Results:

-

The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[4]

-

Caption: Experimental workflow for MIC determination by broth microdilution.

Agar Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

-

Preparation of Agar Plates and Inoculum:

-

Use Mueller-Hinton agar (MHA) plates.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension.[2]

-

-

Application of Antibiotic Disks:

-

Aseptically place a paper disk impregnated with a standardized concentration of this compound onto the surface of the inoculated agar plate.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours.[2]

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints.

-

Conclusion

This compound is a member of a promising class of carbapenem antibiotics with a broad spectrum of antibacterial activity. While specific in vitro data for this compound is limited in contemporary scientific literature, the information available for the epithienamycin family and related compounds suggests potent activity against a wide range of bacterial pathogens. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antimicrobial agents. Further research to isolate and individually test the bioactivity of each epithienamycin component would be a valuable contribution to the field of antibiotic drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. ecdc.europa.eu [ecdc.europa.eu]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Antimicrobial Potency of Epithienamycin D: A Guide to Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Epithienamycin D, a member of the epithienamycin family of β-lactam antibiotics. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is a cornerstone of antimicrobial susceptibility testing, crucial for evaluating the efficacy of novel antibiotic candidates and for guiding therapeutic strategies.[2][4]

Data Presentation

As no specific quantitative data for this compound was found in the initial search, the following table serves as a template for researchers to record their experimental findings.

| Microorganism | Strain ID | This compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | |

| Escherichia coli | ATCC® 25922™ | |

| Pseudomonas aeruginosa | ATCC® 27853™ | |

| Enterococcus faecalis | ATCC® 29212™ | |

| Streptococcus pneumoniae | ATCC® 49619™ | |

| Klebsiella pneumoniae | (Clinical Isolate) | |

| (Other) |

Note: The above table should be populated with experimentally determined MIC values. Quality control strains are listed as examples.

Experimental Protocols

Broth Microdilution Method

This method is considered the gold standard for MIC testing due to its accuracy and reproducibility.[8][10] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[1][9]

a. Materials

-

This compound (powder form)

-

Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

-

Sterile 96-well microtiter plates[12]

-

Standardized bacterial inoculum (0.5 McFarland standard)[2][11]

-

Sterile saline (0.85%)

-

Spectrophotometer or densitometer

-

Incubator (35°C ± 2°C)[11]

-

Pipettes and sterile tips

-

Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[11]

b. Procedure

-

Preparation of this compound Stock Solution: Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The stability of the antibiotic in the chosen solvent should be considered.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL).[13][14]

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][11] This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[2]

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][11]

-

Controls:

-

Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][11]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][11]

Caption: Workflow for Broth Microdilution MIC Testing.

Agar Dilution Method

The agar dilution method is another reference standard, particularly useful for testing a large number of isolates against a few antimicrobial agents.[8] It involves incorporating the antibiotic into the agar medium before it solidifies.[8][12]

a. Materials

-

This compound (powder form)

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)[11]

-

Sterile petri dishes

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile saline (0.85%)

-

Spectrophotometer or densitometer

-

Incubator (35°C ± 2°C)

-

Inoculator (e.g., multipoint replicator)

b. Procedure

-

Preparation of Antibiotic-Containing Agar Plates: Prepare a series of two-fold dilutions of the this compound stock solution. Add a specific volume of each antibiotic dilution to molten and cooled MHA (45-50°C) to achieve the desired final concentrations.[8] Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method. Further dilute this suspension to obtain a final concentration of approximately 10⁷ CFU/mL.

-

Inoculation: Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of the agar plates, delivering approximately 10⁴ CFU per spot.[8] Multiple strains can be tested on a single plate.

-

Controls:

-

Growth Control: An MHA plate with no antibiotic is inoculated to ensure the viability of the test organisms.

-

Sterility Control: An un-inoculated MHA plate to check for contamination.

-

-

Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[8]

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism at the inoculation spot.[8]

Caption: Workflow for Agar Dilution MIC Testing.

Quality Control

For both methods, it is imperative to include quality control (QC) strains with known MIC values for the class of antibiotics being tested.[10] Although specific QC ranges for this compound are not established, QC strains appropriate for other carbapenems should be used to ensure the validity of the testing procedure.[10] Results for QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.

Conclusion

These detailed protocols provide a standardized framework for determining the Minimum Inhibitory Concentration of this compound. By adhering to these methodologies, researchers can generate high-quality, reproducible data to accurately characterize the in vitro activity of this novel antibiotic, contributing to the broader understanding of its potential as a therapeutic agent.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idexx.com [idexx.com]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goums.ac.ir [goums.ac.ir]

- 6. iacld.com [iacld.com]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. Agar dilution - Wikipedia [en.wikipedia.org]

- 9. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. journals.asm.org [journals.asm.org]

- 11. ecdc.europa.eu [ecdc.europa.eu]

- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for Epithienamycin D Susceptibility Testing using Broth Microdilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin D, a member of the carbapenem class of β-lactam antibiotics, is structurally related to thienamycin, a potent naturally derived antibiotic from Streptomyces cattleya.[1][2] Like other carbapenems, this compound is anticipated to exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, providing a quantitative measure of its potency.[3] These application notes provide a detailed protocol for performing a broth microdilution assay to determine the susceptibility of bacterial isolates to this compound.

Principle of the Broth Microdilution Assay